(2-Methylphenyl)(triphenyl)stannane
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Overview
Description
(2-Methylphenyl)(triphenyl)stannane is an organotin compound with the molecular formula C28H28Sn. This compound features a tin atom bonded to a 2-methylphenyl group and three phenyl groups. Organotin compounds are known for their versatility in organic synthesis and their applications in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)(triphenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the reaction between 2-methylphenyl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
(2-Methylphenyl)(triphenyl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and materials with specific properties.
Properties
Molecular Formula |
C25H22Sn |
---|---|
Molecular Weight |
441.2 g/mol |
IUPAC Name |
(2-methylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
InChI Key |
INXMKJLHEAJIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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